1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis-
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Overview
Description
1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the piperidine ring.
Common reagents used in these reactions include hydrogen, palladium on carbon (for hydrogenation), and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- include:
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester: Another piperidine derivative with similar structural features.
1-Methyl-4-piperidinecarboxylic acid: A related compound with a different substitution pattern on the piperidine ring.
The uniqueness of 1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H42N2O6 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate;tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C11H21NO3/c2*1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9-/m10/s1 |
InChI Key |
DAHCYEZRGBEMFK-MFBWXLJUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O.C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O.CC1CC(CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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